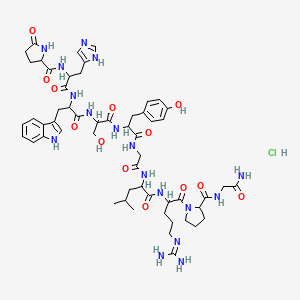

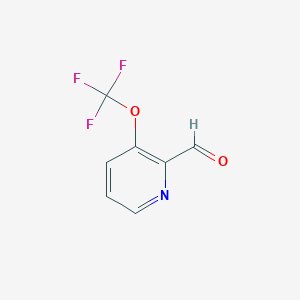

3-(Trifluoromethoxy)pyridine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(Trifluorométhoxy)pyridine-2-carbaldéhyde est un composé organique de formule moléculaire C7H4F3NO2 et d'une masse moléculaire de 191,11 g/mol . Ce composé est caractérisé par la présence d'un groupe trifluorométhoxy lié à un cycle pyridine, qui est en outre substitué par un groupe aldéhyde en position 2. Le groupe trifluorométhoxy confère au composé des propriétés physicochimiques uniques, le rendant précieux dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

La synthèse du 3-(Trifluorométhoxy)pyridine-2-carbaldéhyde peut être réalisée par différentes voies de synthèse. Une méthode courante implique l'utilisation de réactions de trifluorométhylation, où un agent trifluorométhylant est introduit dans un dérivé de pyridine. Les conditions réactionnelles impliquent généralement l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du groupe trifluorométhoxy .

Les méthodes de production industrielle peuvent impliquer des réactions à grande échelle utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. Ces méthodes exigent souvent un contrôle strict des paramètres réactionnels tels que la température, la pression et le temps de réaction pour obtenir le produit souhaité.

Analyse Des Réactions Chimiques

Le 3-(Trifluorométhoxy)pyridine-2-carbaldéhyde subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.

Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.

Substitution : Le groupe trifluorométhoxy peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le 3-(Trifluorométhoxy)pyridine-2-carbaldéhyde a plusieurs applications en recherche scientifique, notamment :

Biologie : Les propriétés uniques du composé le rendent utile dans l'étude des systèmes biologiques et le développement de molécules bioactives.

Médecine : Il est utilisé dans la synthèse de candidats médicaments potentiels, en particulier ceux ciblant des voies biologiques spécifiques.

5. Mécanisme d'action

Le mécanisme d'action du 3-(Trifluorométhoxy)pyridine-2-carbaldéhyde dépend en grande partie de sa structure chimique. Le groupe trifluorométhoxy et le groupe aldéhyde peuvent interagir avec diverses cibles moléculaires, influençant les voies biologiques. Par exemple, le composé peut agir comme un inhibiteur ou un activateur d'enzymes spécifiques, affectant les processus cellulaires .

Applications De Recherche Scientifique

3-(Trifluoromethoxy)pyridine-2-carbaldehyde has several applications in scientific research, including:

Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.

Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-(Trifluoromethoxy)pyridine-2-carbaldehyde is largely dependent on its chemical structure. The trifluoromethoxy group and the aldehyde group can interact with various molecular targets, influencing biological pathways. For example, the compound may act as an inhibitor or activator of specific enzymes, affecting cellular processes .

Comparaison Avec Des Composés Similaires

Le 3-(Trifluorométhoxy)pyridine-2-carbaldéhyde peut être comparé à d'autres dérivés de pyridine trifluorométhylés, tels que :

- 2-(Trifluorométhoxy)pyridine-3-carbaldéhyde

- 4-(Trifluorométhoxy)pyridine-2-carbaldéhyde

Ces composés partagent des caractéristiques structurales similaires mais diffèrent par la position des groupes trifluorométhoxy et aldéhyde. Le positionnement unique de ces groupes dans le 3-(Trifluorométhoxy)pyridine-2-carbaldéhyde confère une réactivité et des propriétés distinctes, le rendant adapté à des applications spécifiques .

Propriétés

Formule moléculaire |

C7H4F3NO2 |

|---|---|

Poids moléculaire |

191.11 g/mol |

Nom IUPAC |

3-(trifluoromethoxy)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-4H |

Clé InChI |

FKFZMCGYTGSRTN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(N=C1)C=O)OC(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)

![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)

![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)

![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)

![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)